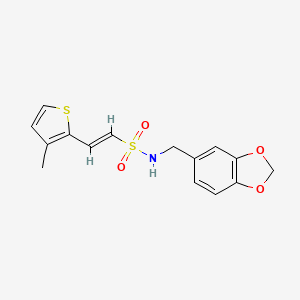
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME, is a novel small molecule that has recently been developed by researchers at the University of California, Berkeley. MBTME is a synthetic compound that has been shown to have a variety of potential applications in the fields of biochemistry and physiology. In
科学的研究の応用
MBTME has been studied for its potential applications in biochemistry and physiology. Studies have shown that MBTME has the potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, MBTME has been studied for its potential to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of fatty acids.
作用機序
The exact mechanism of action of MBTME is not yet fully understood. However, studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In animal studies, MBTME has been shown to reduce inflammation and the growth of tumors.
実験室実験の利点と制限
The use of MBTME in laboratory experiments has several advantages. MBTME is a relatively stable compound and can be easily synthesized in a laboratory setting. In addition, MBTME has been shown to have a wide range of potential applications in biochemistry and physiology. However, there are some limitations to the use of MBTME in laboratory experiments. MBTME is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, the use of MBTME in laboratory experiments may require specialized equipment and techniques.
将来の方向性
The potential applications of MBTME are still being explored, and there are a number of potential future directions for research. These include further study of the mechanism of action of MBTME, the development of new synthesis methods, and the exploration of potential applications in other fields such as drug delivery and gene therapy. In addition, further research into the potential therapeutic uses of MBTME is needed, as well as studies to determine the long-term safety and efficacy of MBTME in humans.
合成法
The synthesis of MBTME was first reported in a 2018 study by researchers at the University of California, Berkeley. The synthesis of MBTME involves a multi-step process that begins with the reaction of 1,3-benzodioxol-5-ylmethyl-2-methylthiophen-2-ylacetate with sodium sulfite in aqueous solution. This reaction produces the intermediate (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)acetamide, which is then reacted with ethyl chloroformate in aqueous solution. The resulting product is (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-11-4-6-21-15(11)5-7-22(17,18)16-9-12-2-3-13-14(8-12)20-10-19-13/h2-8,16H,9-10H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGAXIRFKQGM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


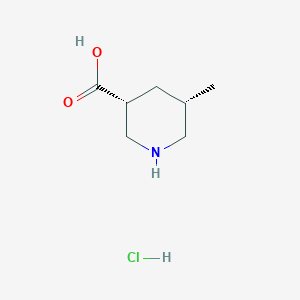
![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)
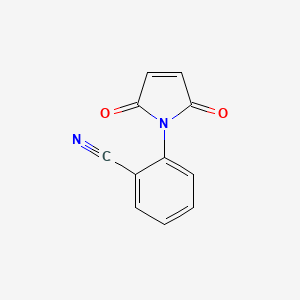
![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
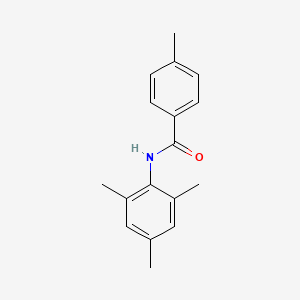
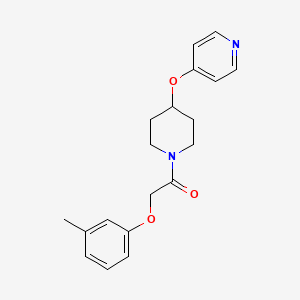
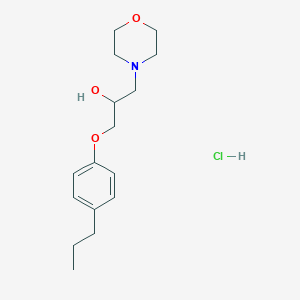

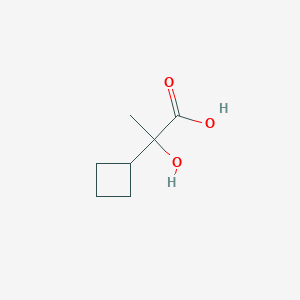

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
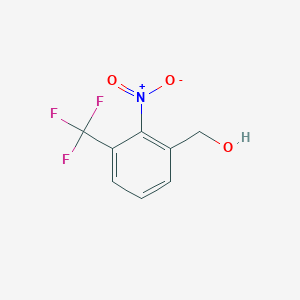
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)